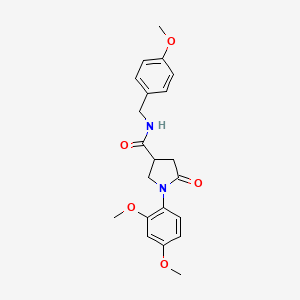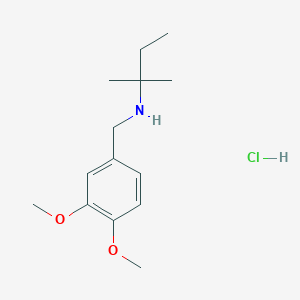![molecular formula C22H24ClN3O B4643616 2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole](/img/structure/B4643616.png)
2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole
Vue d'ensemble
Description
2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been synthesized using various methods. In
Mécanisme D'action
The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. These actions contribute to its potential therapeutic effects in the treatment of psychiatric and neurological disorders.
Biochemical and Physiological Effects
2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. Additionally, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole in lab experiments include its potential therapeutic effects, its well-characterized synthesis method, and its ability to modulate various neurotransmitters in the brain. However, its limitations include its poor solubility in water, which can affect its bioavailability and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole. One direction is to further investigate its potential therapeutic effects in various animal models of psychiatric and neurological disorders. Another direction is to explore its pharmacokinetics and toxicity in humans. Additionally, there is a need to develop novel formulations of this compound to improve its solubility and bioavailability. Finally, there is a need to investigate its potential interactions with other drugs and its effects on drug metabolism.
Applications De Recherche Scientifique
2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antipsychotic, antidepressant, anxiolytic, and anti-inflammatory activities. This compound has been tested in various animal models and has shown promising results in reducing the symptoms of schizophrenia, depression, and anxiety disorders. It has also been reported to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-chloro-1,3-dimethylindol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-16-19-14-18(23)8-9-20(19)24(2)21(16)22(27)26-12-10-25(11-13-26)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKDAJPCEVVRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,8-trimethyl-5-(phenylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4643534.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4643547.png)
![2-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4643561.png)
![1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine](/img/structure/B4643576.png)
![N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4643588.png)
![3-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4643597.png)
![isopropyl 5-isopropyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4643599.png)
![N-ethyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4643602.png)
![N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4643620.png)
![2-chloro-4-(5-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4643623.png)
amino]benzoyl}amino)benzamide](/img/structure/B4643628.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4643633.png)

